1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O). The reaction mixture is cooled to -50°C and then allowed to reach room temperature over three days. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the formulation of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves its interaction with
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBQCWHUGKCIRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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